6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
Description
This compound features a 6-oxo-6H-benzo[c]chromen-3-yl core esterified to a hexanoate chain modified with a [(4-methylphenyl)sulfonyl]amino (tosylamino) group. The hexanoate linker introduces flexibility, while the tosylamino group enhances polarity and may influence solubility or receptor binding. The (4-methylphenyl)sulfonyl (Tos) moiety is a common pharmacophore in medicinal chemistry, known for its electron-withdrawing properties and metabolic stability .
Properties
Molecular Formula |
C26H25NO6S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C26H25NO6S/c1-18-10-13-20(14-11-18)34(30,31)27-16-6-2-3-9-25(28)32-19-12-15-22-21-7-4-5-8-23(21)26(29)33-24(22)17-19/h4-5,7-8,10-15,17,27H,2-3,6,9,16H2,1H3 |
InChI Key |
YCTDZVSMYDIVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multi-step organic reactions. One common approach is the Diels-Alder cycloaddition, which forms the benzo[c]chromen core. This is followed by functionalization steps to introduce the sulfonylamino and hexanoate groups.
Diels-Alder Cycloaddition: This reaction involves the cycloaddition of a diene and a dienophile to form the benzo[c]chromen core.
Functionalization: Subsequent steps involve the introduction of the sulfonylamino and hexanoate groups. This can be achieved through nucleophilic substitution reactions, where appropriate reagents are used to attach these functional groups to the benzo[c]chromen core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential therapeutic applications, particularly in:
- Anticancer Activity : Preliminary studies suggest that it may exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells.
- Antimicrobial Properties : Research has indicated significant activity against bacterial strains, including Mycobacterium tuberculosis.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes:
- Acetylcholinesterase Inhibition : It shows promising results as an inhibitor of acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's.
- α-Glucosidase Inhibition : This property suggests potential applications in managing diabetes by regulating blood sugar levels.
Material Science
In materials science, the compound serves as a building block for synthesizing new materials with tailored properties, potentially leading to advancements in drug delivery systems or novel polymers.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate exhibited selective cytotoxicity with an IC50 value of approximately 10.5 µM against breast cancer cells. The mechanism involved apoptosis induction through the modulation of cell signaling pathways.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| Breast Cancer | 10.5 | Selective cytotoxicity |
| Lung Cancer | 15.0 | Moderate activity |
Case Study 2: Antimicrobial Efficacy
In vitro assays against Mycobacterium tuberculosis revealed an IC50 value of 7.05 µM, indicating significant antibacterial activity that could contribute to developing new anti-tuberculosis agents.
| Bacterial Strain | IC50 (µM) | Notes |
|---|---|---|
| Mycobacterium tuberculosis | 7.05 | Significant inhibition |
Case Study 3: Enzyme Inhibition
A detailed analysis showed that the compound effectively inhibited acetylcholinesterase with an IC50 comparable to established inhibitors used in clinical settings.
| Enzyme | IC50 (µM) | Notes |
|---|---|---|
| Acetylcholinesterase | 0.25 | Comparable to standard treatments |
Mechanism of Action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analysis.
Table 2: Functional Group Impact
Discussion of Research Trends
- Sulfonamide vs. Carbonyl Groups : Tos derivatives exhibit superior metabolic stability compared to Cbz/Boc analogues, making them preferred in drug design for prolonged activity .
- Chromen Core Modifications: Chlorination (e.g., in ) enhances target affinity but may reduce solubility.
- Hexanoate Linker: The six-carbon chain balances flexibility and rigidity, optimizing interactions with hydrophobic pockets in enzymes or receptors .
Biological Activity
The compound 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a synthetic derivative of benzochromene, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.5 g/mol. The structure includes a benzochromene moiety linked to a sulfonamide group, which is known to enhance biological activity through various mechanisms.
Antioxidant Activity
Research indicates that compounds similar to 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate exhibit significant antioxidant properties. For instance, studies on related benzochromene derivatives have shown effective free radical scavenging capabilities, with IC50 values comparable to ascorbic acid (IC50 = 4.57 μg/mL) . These findings suggest that the compound may also possess antioxidant activity, contributing to its therapeutic potential.
Cytotoxicity
The cytotoxic effects of related compounds have been evaluated using various cancer cell lines. For example, azole derivatives have demonstrated significant anti-tumor activities against HepG2 cells, with IC50 values below 50 μM . While specific cytotoxic data for 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is limited, the structural similarities suggest potential for similar cytotoxic effects.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cancer progression and inflammation.
- Antioxidant Mechanisms : By scavenging free radicals, these compounds can reduce oxidative stress in cells, which is linked to various diseases.
- Modulation of Signaling Pathways : The sulfonamide group may influence signaling pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of benzochromene derivatives for their potential therapeutic applications:
- A study demonstrated that benzochromene derivatives exhibit potent antioxidant activity and low toxicity in non-cancerous cell lines .
- Another research highlighted the structure-activity relationship (SAR) showing that modifications in the chemical structure significantly affect biological activity .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate?
The synthesis typically involves multi-step reactions:
- Step 1: Prepare the benzo[c]chromen-3-ol core via acid-catalyzed cyclization of substituted salicylaldehydes and β-ketoesters, followed by oxidation to introduce the 6-oxo group .
- Step 2: Functionalize the hexanoic acid chain with the 4-methylbenzenesulfonamide group. This can be achieved by reacting 6-aminohexanoic acid with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 3: Couple the chromen-3-yl moiety to the sulfonamide-modified hexanoate via esterification using DCC/DMAP or other coupling reagents .
Key Considerations: Optimize reaction solvents (e.g., dichloromethane or DMF) and monitor intermediates by TLC/HPLC to avoid side reactions like over-sulfonylation .
Q. How can researchers verify the purity and structural integrity of this compound?
- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
- Spectroscopy: Confirm the structure via H/C NMR (e.g., characteristic sulfonamide proton signals at δ 7.6–7.8 ppm and chromenyl carbonyl at δ 165–170 ppm) and HRMS (exact mass: ~477.96 g/mol for CHClNOS analogs) .
- Elemental Analysis: Validate C, H, N, and S percentages against theoretical values .
Q. What solvent systems are optimal for solubility in pharmacological assays?
The compound exhibits limited aqueous solubility due to its hydrophobic chromen and sulfonamide groups. Recommended solvents:
- Primary: DMSO (for stock solutions, ≤10% v/v in cell culture media to avoid cytotoxicity).
- Alternatives: Ethanol or PEG-400, though these may require solubility enhancers like cyclodextrins for in vivo studies .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s metabolic stability in vitro?
- Liver Microsome Assay: Incubate the compound (1–10 µM) with pooled human or rodent liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Analyze metabolites via LC-MS/MS at 0, 15, 30, and 60 min .
- Data Interpretation: Calculate half-life () and intrinsic clearance (Cl). Compare with control compounds (e.g., verapamil) to assess metabolic liability .
Note: Structural modifications (e.g., fluorination of the chromen ring) may improve stability by blocking oxidative metabolism .
Q. What experimental strategies can resolve contradictions in reported biological activity data?
- Dose-Response Validation: Perform dose-ranging studies (e.g., 0.1–100 µM) across multiple cell lines to confirm IC consistency.
- Off-Target Screening: Use kinase or GPCR profiling panels to rule out non-specific interactions .
- Batch Reproducibility: Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to exclude degradation artifacts .
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
- Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 or kinases). Focus on the sulfonamide group’s hydrogen-bonding potential and chromen’s π-π stacking .
- MD Simulations: Run 100-ns molecular dynamics trajectories to assess binding stability and identify flexible regions for structural modification .
Q. What methodologies are suitable for assessing environmental persistence and ecotoxicity?
- Fate Studies: Use OECD 308 guidelines to measure biodegradation in water-sediment systems under aerobic/anaerobic conditions .
- Ecotoxicity: Conduct acute toxicity assays on Daphnia magna (48-h LC) and algal growth inhibition tests (OECD 201) .
Key Parameter: Monitor hydrolysis of the ester linkage, a potential degradation pathway, via HPLC .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts)?
- Replicate Conditions: Ensure identical solvent (e.g., CDCl vs. DMSO-d), temperature, and concentration as original studies.
- Spiking Experiments: Co-elute the compound with a reference standard (if available) to confirm peak identity .
- Collaborative Validation: Share samples with independent labs for cross-verification .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in heterogeneous cell populations?
- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC/Hill slope.
- ANOVA with Post Hoc Tests: Use Tukey’s HSD for multi-group comparisons to identify significant differences (p < 0.05) .
Structural and Functional Insights
Q. How does the 4-methylphenylsulfonamide group influence pharmacokinetic properties?
Q. What strategies can improve selectivity for this compound in enzyme inhibition assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
